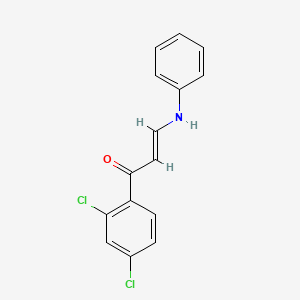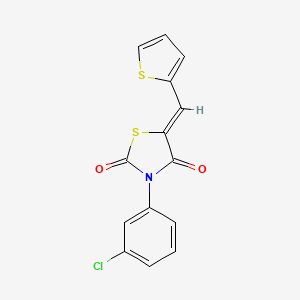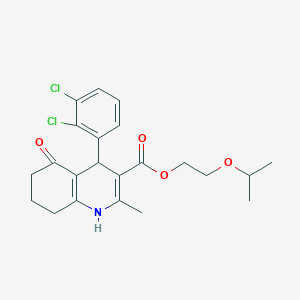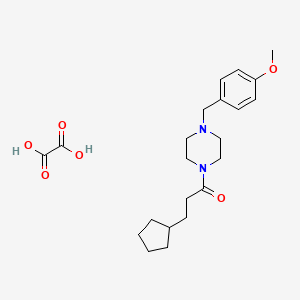
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one, also known as DPP, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DPP is a yellow crystalline powder with a molecular formula of C16H11Cl2NO and a molecular weight of 308.17 g/mol.
Mechanism of Action
The mechanism of action of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to inhibit the activity of certain enzymes involved in fungal and bacterial cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one can inhibit the growth of cancer cells, fungi, and bacteria. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to improve cognitive function and reduce oxidative stress in the brain. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of using 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one in lab experiments is its high yield and purity. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied, and its mechanisms of action are well understood. However, one limitation of using 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is its potential toxicity, particularly at high doses. Careful consideration should be given to the dosage and administration route when conducting experiments with 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one.
Future Directions
There are several future directions for research involving 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one. One area of interest is the development of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms of action of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one and its potential applications in the treatment of neurodegenerative diseases. Finally, studies investigating the pharmacokinetics and pharmacodynamics of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one in animal models and humans are needed to determine its potential as a therapeutic agent.
In conclusion, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one as a therapeutic agent.
Synthesis Methods
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and aniline in the presence of a base. Another method involves the reaction of 2,4-dichlorophenacyl chloride with aniline in the presence of a base. The yield of 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one obtained through these methods is typically high, and the purity can be improved through recrystallization.
Scientific Research Applications
3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antimicrobial properties. 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. Additionally, 3-anilino-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-anilino-1-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-11-6-7-13(14(17)10-11)15(19)8-9-18-12-4-2-1-3-5-12/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDJAJQEJYRZTE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5051726.png)

methyl]urea](/img/structure/B5051739.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)



![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)
![6-methyl-N-phenyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5051818.png)
